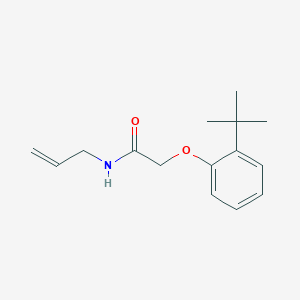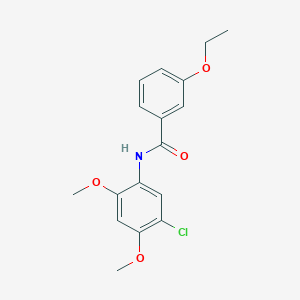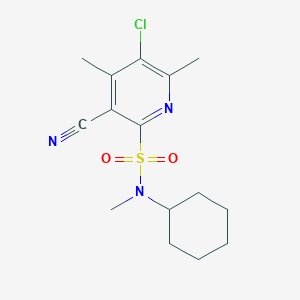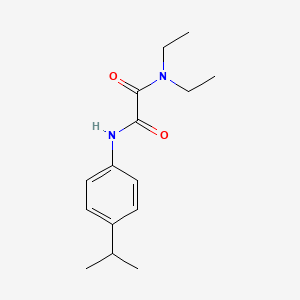![molecular formula C19H17Cl2N3O B4769584 2-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4769584.png)
2-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide
Descripción general
Descripción
2-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is also known by the name of 'CB30865' and has been synthesized through various methods.
Mecanismo De Acción
CB30865 exerts its inhibitory activity by binding to the active site of enzymes and preventing their catalytic activity. The compound has been found to exhibit a high degree of selectivity towards cathepsin L and cathepsin B, which are enzymes involved in the degradation of extracellular matrix proteins and the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
CB30865 has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CB30865 has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB30865 has several advantages for lab experiments, including its high potency and selectivity towards specific enzymes. However, the compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
CB30865 has several potential future directions for scientific research. The compound could be further studied for its potential applications in the treatment of cancer and inflammatory diseases. CB30865 could also be modified to improve its solubility and reduce its potential toxicity, which could increase its potential as a therapeutic agent. Additionally, the compound could be used as a tool for studying the role of specific enzymes in various biological processes.
Aplicaciones Científicas De Investigación
CB30865 has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit potent inhibitory activity against various enzymes, including cathepsin L, cathepsin B, and calpain. CB30865 has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-chloro-N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O/c1-12-18(22-19(25)16-5-3-4-6-17(16)21)13(2)24(23-12)11-14-7-9-15(20)10-8-14/h3-10H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNPJEQNCICJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B4769506.png)
![methyl 4-{[(4-methoxyphenyl)acetyl]amino}-3-methylbenzoate](/img/structure/B4769515.png)

![{[2-(cyclododecylamino)-2-oxoethyl]thio}acetic acid](/img/structure/B4769523.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4769534.png)
![2-(4-chlorophenoxy)-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}acetamide](/img/structure/B4769541.png)

![1-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4769549.png)

![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4769563.png)
![N-allyl-2-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4769567.png)
![mesityl[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone](/img/structure/B4769574.png)
![N-allyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4769576.png)

